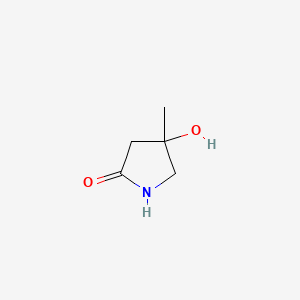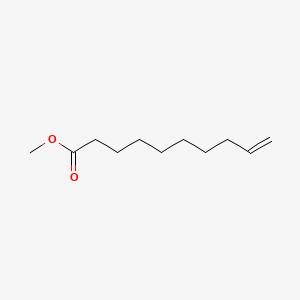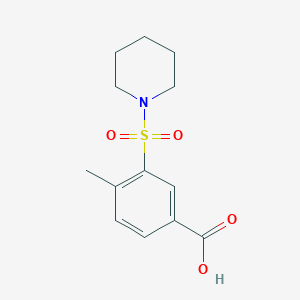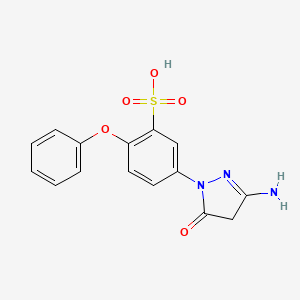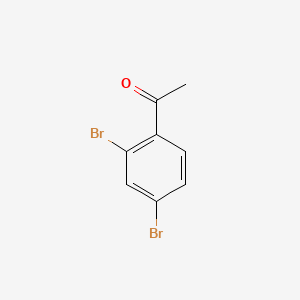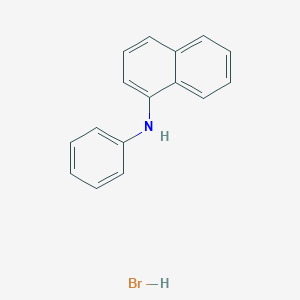
N-Phenyl-1-naphthylamine hydrobromide
Overview
Description
N-Phenyl-1-naphthylamine hydrobromide is an organic compound with the molecular formula C16H14BrN. It is a derivative of N-Phenyl-1-naphthylamine, where the hydrobromide salt form enhances its solubility and stability. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
N-Phenyl-1-naphthylamine hydrobromide, an aromatic amine, is notable for its binding affinity in mouse major urinary protein (MUP) . This molecule has the greatest binding affinity of all MUP binding ligands discovered .
Mode of Action
The mode of action of this compound involves its interaction with its targets and any resulting changes. It binds 28 times tighter than other MUP binding ligands . It also makes a significant number of nonpolar contacts to MUP .
Biochemical Analysis
. .
Biochemical Properties
N-Phenyl-1-naphthylamine Hydrobromide interacts with various biomolecules, including enzymes and proteins. It has been found to have a significant binding affinity with mouse major urinary protein . The nature of these interactions involves the formation of nonpolar contacts .
Cellular Effects
Its binding affinity with mouse major urinary protein suggests it may influence cell function .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules. It binds 28 times tighter than 2-sec-butyl-4,5-dihydrothiazole (SBT), making 38 nonpolar contacts to MUP .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phenyl-1-naphthylamine can be synthesized by reacting aniline with 1-naphthylamine in the liquid phase at temperatures ranging from 100 to 400°C under normal pressure. A catalyst mixture comprising boron and fluorine is employed in this reaction . The reaction can be carried out either discontinuously or continuously, and the catalyst can be recovered and reused.
Industrial Production Methods
In industrial settings, the production of N-Phenyl-1-naphthylamine involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The hydrobromide salt is then formed by reacting N-Phenyl-1-naphthylamine with hydrobromic acid.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-1-naphthylamine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly in the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include various substituted derivatives of N-Phenyl-1-naphthylamine, such as halogenated, nitrated, and sulfonated compounds.
Scientific Research Applications
N-Phenyl-1-naphthylamine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a fluorescent probe for studying membrane dynamics and interactions
Industry: It is used as an antioxidant in rubber and mineral oil products to prevent degradation.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-2-naphthylamine: Another derivative of naphthylamine with similar applications but different structural properties.
N-Phenyl-1-naphthylamine: The parent compound without the hydrobromide salt form.
N-Phenyl-1-naphthylamine hydrochloride: A similar salt form with different solubility and stability characteristics.
Uniqueness
N-Phenyl-1-naphthylamine hydrobromide is unique due to its enhanced solubility and stability compared to its parent compound. This makes it more suitable for certain applications, particularly in biological and industrial settings where these properties are crucial.
Properties
IUPAC Name |
N-phenylnaphthalen-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N.BrH/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16;/h1-12,17H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDFBSJHUNSIEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369094 | |
| Record name | N-PHENYL-1-NAPHTHYLAMINE HYDROBROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205526-65-4 | |
| Record name | N-PHENYL-1-NAPHTHYLAMINE HYDROBROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





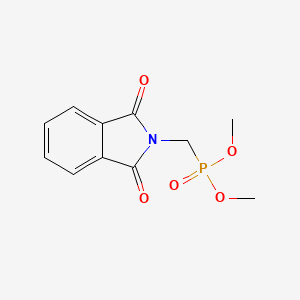
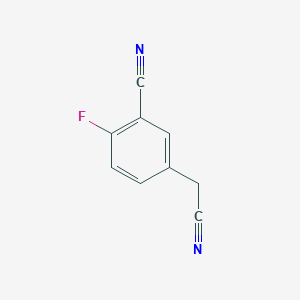
![1-[(2-Hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-naphthol](/img/structure/B1586201.png)
